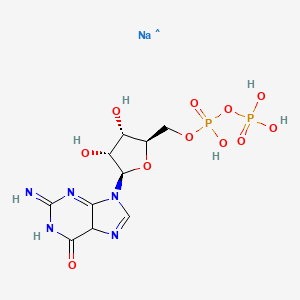
1,3-Dimethylpurin-3-ium-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylpurin-3-ium-2,6-dione, also known as theobromine, is a naturally occurring compound found in cocoa beans, tea leaves, and other plants. It belongs to the class of methylxanthines, which are known for their stimulating effects on the central nervous system. Theobromine is structurally similar to caffeine and has various applications in medicine, food, and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylpurin-3-ium-2,6-dione can be achieved through several methods. One common approach involves the methylation of xanthine. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as cocoa beans. The beans are fermented, dried, roasted, and then ground to produce cocoa mass. Theobromine is then extracted from the cocoa mass using solvents such as ethanol or methanol. The extracted compound is purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,7-dimethyluric acid.
Reduction: Reduction reactions can convert theobromine to 3,7-dimethylxanthine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: 3,7-Dimethyluric acid
Reduction: 3,7-Dimethylxanthine
Substitution: Various alkylated or acylated derivatives of theobromine
Aplicaciones Científicas De Investigación
1,3-Dimethylpurin-3-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a standard compound in analytical chemistry for calibration and method development.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and diuretic.
Industry: Used in the food industry as a flavoring agent and in the production of pharmaceuticals.
Mecanismo De Acción
Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the bronchi and blood vessels. Additionally, theobromine acts as an adenosine receptor antagonist, which contributes to its stimulating effects on the central nervous system.
Comparación Con Compuestos Similares
1,3-Dimethylpurin-3-ium-2,6-dione is similar to other methylxanthines such as caffeine and theophylline. it has unique properties that distinguish it from these compounds:
Caffeine: While both compounds are stimulants, caffeine has a stronger effect on the central nervous system compared to theobromine.
Theophylline: Theophylline is more potent as a bronchodilator than theobromine and is commonly used in the treatment of respiratory diseases.
List of Similar Compounds
- Caffeine (1,3,7-Trimethylxanthine)
- Theophylline (1,3-Dimethylxanthine)
- Paraxanthine (1,7-Dimethylxanthine)
Propiedades
Fórmula molecular |
C7H7N4O2+ |
|---|---|
Peso molecular |
179.16 g/mol |
Nombre IUPAC |
1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H7N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3/q+1 |
Clave InChI |
VQAZPULWPVGCTC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=NC=NC2=[N+](C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[1,2-bis(diphenylphosphino)ethane]-palladium](/img/structure/B12359054.png)

![[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine](/img/structure/B12359069.png)








